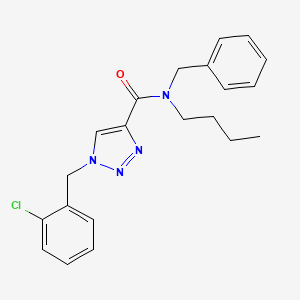
2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one is a thiazolone derivative that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases, including cancer, diabetes, and cardiovascular disease. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for anticancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one in lab experiments include its potent biological activities, ease of synthesis, and low cost. However, the limitations of using this compound include its low solubility in water, which can limit its bioavailability and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease. Another direction is to explore its potential as a fluorescent probe and as a corrosion inhibitor. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 4-methoxy-3-methylbenzaldehyde with ethylthioacetic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction mixture is then treated with thiosemicarbazide, followed by the addition of sodium acetate to yield the final product. This method is efficient, cost-effective, and environmentally friendly, making it a popular choice for the synthesis of this compound.
Applications De Recherche Scientifique
2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound has been shown to exhibit potent antioxidant, antimicrobial, anticancer, and anti-inflammatory activities. It has also been investigated for its potential use as a fluorescent probe and as a corrosion inhibitor.
Propriétés
IUPAC Name |
(4Z)-2-ethylsulfanyl-4-[(4-methoxy-3-methylphenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-4-18-14-15-11(13(16)19-14)8-10-5-6-12(17-3)9(2)7-10/h5-8H,4H2,1-3H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFSWDRVVWSDKY-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=CC(=C(C=C2)OC)C)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=CC(=C(C=C2)OC)C)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(3-{[(2-methoxyphenoxy)acetyl]amino}phenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B4955688.png)

![(3aS*,5S*,9aS*)-5-(2-fluoro-4-methoxyphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4955692.png)
![3-bromo-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4955703.png)
![[2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B4955710.png)
![propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4955725.png)

![10-benzoyl-11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955737.png)
![isopropyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4955740.png)
![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4955742.png)

![5-(4-tert-butylphenyl)-3-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4955753.png)

